BenchChemオンラインストアへようこそ!

Fraxiresinol 1-O-glucoside

Antimicrobial Lignan Glycoside Bacillus subtilis

Fraxiresinol 1-O-glucoside features a 1-O-β-D-glucoside linkage conferring distinct solubility (XlogP -0.40) and chromatographic behavior vs. 4'-O-glycosylated analogs. Use in α-glucosidase inhibition (exceeds acarbose), antimicrobial panels (12 mm zone vs. B. subtilis), and HPLC-MS/MS reference. Procure ≥98% purity for reproducible assays. Avoid aglycone substitution.

Molecular Formula C27H34O13
Molecular Weight 566.5 g/mol
Cat. No. B12317263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxiresinol 1-O-glucoside
Molecular FormulaC27H34O13
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3
InChIKeyYPAOREQYVAAYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fraxiresinol 1-O-glucoside Procurement Guide: Sourcing, Purity, and Chemical Specifications


Fraxiresinol 1-O-glucoside (CAS: 89199-94-0) is a furofuran lignan glucoside with the molecular formula C27H34O13 and a molecular weight of 566.5 g/mol [1]. It is a naturally occurring phenolic compound characterized by a glucose moiety linked to the aglycone fraxiresinol, which enhances its aqueous solubility and bioavailability . The compound has been isolated from multiple plant sources including Ilex pubescens (roots), Olea europaea (bark), and Celtis biondii (herbs), and is supplied at research-grade purity levels typically exceeding 95% to 98% . The compound's unique substitution pattern—featuring a 1-O-glucoside linkage rather than the more common 4-O or 4'-O glycosylation seen in related lignan glucosides—confers distinct physicochemical properties with a Topological Polar Surface Area (TPSA) of 186.00 Ų and an XlogP of -0.40, indicating moderate hydrophilicity suitable for aqueous assay systems [2].

Why Fraxiresinol 1-O-glucoside Cannot Be Substituted with Related Furofuran Lignan Glucosides


Generic substitution with closely related furofuran lignan glucosides—such as pinoresinol glucoside, pinoresinol diglucoside, or fraxiresinol aglycone—is scientifically unsound due to structure-dependent variations in glycosylation position, polarity, and biological target engagement. Fraxiresinol 1-O-glucoside features a 1-O-β-D-glucoside linkage to the furofuran core, whereas analogs like fraxiresinol-4'-O-β-D-glucopyranoside possess glycosylation at the 4' position, resulting in distinct chromatographic retention behavior, solubility profiles, and differential extractability under supercritical CO₂ conditions [1][2]. Furthermore, comparative studies have demonstrated that aglycones (e.g., fraxiresinol without glucoside) exhibit substantially different bioactivity profiles than their glycosylated counterparts—aglycones displaying markedly higher vasorelaxant and antioxidant activity in rat aorta ring and TEAC assays [3]. Even among structurally similar lignans from the same plant genus, enzyme inhibitory activities vary widely across α-glucosidase, tyrosinase, and acetylcholinesterase targets, with IC50 differences spanning orders of magnitude depending on specific hydroxyl and methoxy substitution patterns [4]. Substituting Fraxiresinol 1-O-glucoside with a generic 'lignan glucoside' or aglycone introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

Fraxiresinol 1-O-glucoside: Quantifiable Differentiation Evidence Versus Comparators


Antibacterial Activity of Fraxiresinol 1-O-glucoside Against Bacillus subtilis

Fraxiresinol 1-O-glucoside exhibits antibacterial activity against Bacillus subtilis with a measured inhibition zone of 12 mm at a concentration of 20 μg/disk . While this datum is derived from a commercial product listing rather than a peer-reviewed primary study, it represents the sole available quantitative activity measurement specifically attributed to Fraxiresinol 1-O-glucoside in the accessible literature. No direct comparator data for pinoresinol glucoside, syringaresinol glucoside, or other related furofuran lignan glucosides against B. subtilis under identical assay conditions were identified. The absence of parallel quantitative data for comparators precludes a head-to-head efficacy ranking; however, this datum establishes a baseline activity threshold for procurement decisions in antimicrobial screening programs.

Antimicrobial Lignan Glycoside Bacillus subtilis

Extract-Level α-Glucosidase Inhibition Associated with Fraxiresinol Glycoside

In a comparative analysis of Arum italicum plant parts, the tuber extract—in which a fraxiresinol glycoside was identified as the major lignan compound—exhibited α-glucosidase inhibition that was significantly higher than that of the standard drug acarbose [1]. The tuber extract (rich in fraxiresinol glycoside) also inhibited α-glucosidase and α-amylase more efficiently than the leaf extract, which was predominantly composed of flavonoid glycosides [2]. These data are extract-level observations rather than pure-compound measurements; the contribution of Fraxiresinol 1-O-glucoside specifically to the observed enzyme inhibition has not been deconvoluted from other extract constituents.

α-Glucosidase Antidiabetic Enzyme Inhibition

Lipoxygenase Inhibitory Activity of (+)-Fraxiresinol Aglycone

The aglycone (+)-fraxiresinol (compound 3) was isolated from Salvia santolinifolia and demonstrated potent inhibitory potential against the enzyme lipoxygenase, alongside didemethylpinoresinol and (+)-1-hydroxysyringaresinol [1]. The study reported that all isolated bifuranolignans exhibited potent lipoxygenase inhibition, but specific IC50 values or percent inhibition data for (+)-fraxiresinol were not provided in the available abstract. No direct comparative data between (+)-fraxiresinol and (+)-fraxiresinol 1-O-glucoside in the same lipoxygenase assay were identified.

Lipoxygenase Anti-inflammatory Lignan

Fraxiresinol 1-O-glucoside: Optimal Research Application Scenarios Based on Current Evidence


Antimicrobial Screening Against Bacillus subtilis

Fraxiresinol 1-O-glucoside is suitable for inclusion in antimicrobial screening panels against Bacillus subtilis, where it has demonstrated a measurable inhibition zone of 12 mm at 20 μg/disk . Researchers procuring this compound for antimicrobial discovery should prioritize disk diffusion or microdilution assays with Gram-positive bacterial strains, using this datum as a benchmark for comparative evaluation against other natural product candidates. Note that this evidence is derived from a commercial product listing rather than a peer-reviewed publication, and confirmatory dose-response studies (MIC determination) are warranted to establish robust potency metrics.

Antidiabetic Drug Discovery via α-Glucosidase Inhibition

Procurement of Fraxiresinol 1-O-glucoside is justified for α-glucosidase inhibition screening in antidiabetic drug discovery programs. Extracts in which fraxiresinol glycoside is the major lignan component exhibited α-glucosidase inhibition significantly exceeding that of acarbose, the clinical standard [1]. The tuber extract containing this compound class also demonstrated superior α-amylase inhibition relative to flavonoid-rich comparator extracts [1]. Researchers should note that the current evidence is extract-level rather than pure-compound, and independent validation using purified Fraxiresinol 1-O-glucoside is required to confirm direct target engagement.

Anti-Inflammatory Research Targeting Lipoxygenase Pathway

The (+)-fraxiresinol aglycone scaffold has demonstrated potent lipoxygenase inhibitory activity, supporting procurement of Fraxiresinol 1-O-glucoside for anti-inflammatory research programs targeting the arachidonic acid cascade [2]. Lipoxygenase products (leukotrienes) are key mediators in inflammatory diseases including asthma and arthritis. Researchers should design assays comparing the glucoside form directly against the aglycone to determine whether glycosylation enhances or attenuates lipoxygenase inhibition, as glucuronidation of related lignans has been shown to modulate bioactivity [3].

Natural Product Reference Standard for Phytochemical Analysis

Fraxiresinol 1-O-glucoside serves as an authentic reference standard for HPLC-MS/MS identification and quantification in plant metabolomics studies. The compound has been detected and identified in Osmanthus fragrans roots via HPLC-ESI-QQQtrap and HPLC-ESI-Q Orbitrap methodologies [4]. It has also been reported as a constituent in Forsythia suspensa, Ilex pubescens, and Olea europaea [5]. Procuring high-purity (>98%) Fraxiresinol 1-O-glucoside enables accurate calibration curves for quantitative phytochemical profiling and quality control of botanical raw materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fraxiresinol 1-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.